![molecular formula C9H10ClN3S B13314120 1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13314120.png)
1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with 4-methyl-1H-pyrazol-3-amine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine: Similar structure but with different substitution positions on the pyrazole ring.
3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine: Another related compound with variations in the substitution pattern.
Uniqueness
1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the chlorothiophene and methyl groups on the pyrazole ring provides distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C9H10ClN3S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-3-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3S/c1-6-3-13(12-9(6)11)4-7-2-8(10)14-5-7/h2-3,5H,4H2,1H3,(H2,11,12) |
InChI Key |
NSBGWCDVBWFHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CSC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


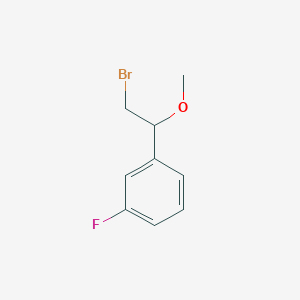
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B13314056.png)
![1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13314063.png)
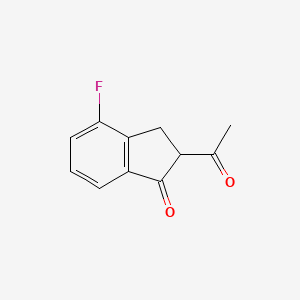
![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13314079.png)
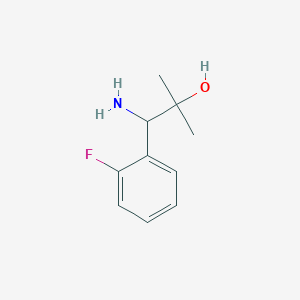
![Methyl 8-oxospiro[4.5]decane-7-carboxylate](/img/structure/B13314096.png)

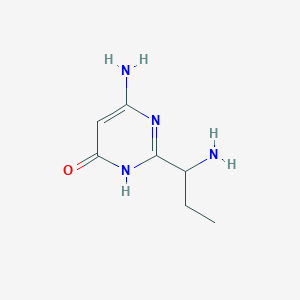
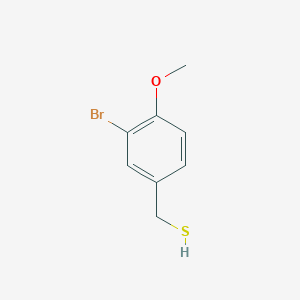
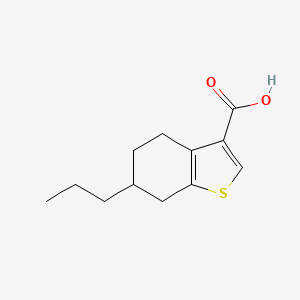
![N'-[(1Z)-(4-chlorophenyl)methylidene]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridec-4-ene-5-carbohydrazide](/img/structure/B13314117.png)

![3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B13314132.png)
